molecular formula C17H15N3O5 B2651689 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate CAS No. 453530-23-9

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate

Cat. No.: B2651689
CAS No.: 453530-23-9
M. Wt: 341.323
InChI Key: ZNXMWBOFEDJDBP-UHFFFAOYSA-N
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Description

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate features a benzo[d][1,2,3]triazin-4-one core linked via a methyl group to a 2,4-dimethoxybenzoate ester.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-11-7-8-13(15(9-11)24-2)17(22)25-10-20-16(21)12-5-3-4-6-14(12)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMWBOFEDJDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving an appropriate nitrile and hydrazine derivative under acidic or basic conditions.

    Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification with 2,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters with different substituents.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Coupling Reagent Chemistry

The benzo[d][1,2,3]triazin-4-one scaffold is a hallmark of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) . Key comparisons include:

Compound Name Functional Groups Molecular Weight Key Applications References
Target Compound Triazinyl-methyl-2,4-dimethoxybenzoate Not reported Hypothesized: Ester activation
DEPBT Triazinyl-phosphate ester 299.19 g/mol Peptide coupling, low racemization
Diethyl 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl phosphate Triazinyl-phosphate ester 325.23 g/mol Amide bond formation

Key Observations :

  • The target compound replaces the phosphate ester in DEPBT with a methyl 2,4-dimethoxybenzoate group.

Esters with Benzo[d][1,2,3]triazin-4-one Moieties

The discontinued methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate () shares a similar triazinyl-ester backbone but differs in alkyl chain length and substituents.

Compound Name Ester Group Status Potential Use References
Target Compound 2,4-Dimethoxybenzoate Hypothetical Research applications (unconfirmed)
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate Butanoate Discontinued Intermediate in organic synthesis

Key Observations :

  • The target compound’s 2,4-dimethoxybenzoate group could offer improved solubility in polar solvents compared to aliphatic esters.

Bioactive Derivatives with Triazinyl Motifs

Several bioactive analogs incorporate the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group but diverge in functionalization:

Compound Name (Example) Structure Molecular Weight Biological Activity References
TAK-041 (Synonyms: NBI-1065846) Triazinyl-acetamide 433.34 g/mol GPR139 inhibitor (schizophrenia)
N-(3,4-Dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide Triazinyl-propanamide 382.41 g/mol Unreported (structural analog)

Key Observations :

  • The target compound’s ester group contrasts with the amide linkages in these bioactive molecules, suggesting divergent stability and metabolic pathways.

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate is a novel triazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure, featuring a triazinone core and methoxy-substituted benzoate moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 342.36 g/mol
  • Structural Features : The compound includes a triazinone ring system which is known for its biological activity and a methoxy-substituted benzoate that may enhance its pharmacological profile.

Biological Activities

Research indicates that compounds with triazinone structures exhibit various biological activities including:

  • Anticancer Activity :
    • Triazine derivatives have been reported to possess anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Certain derivatives of triazinones have demonstrated neuroprotective properties against oxidative stress in neuronal cells. For example, a related compound showed significant neuroprotective activity against hydrogen peroxide-induced oxidative damage in PC12 cells .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. Some derivatives exhibited potent AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

The mechanism of action for this compound likely involves:

  • Binding to specific enzyme active sites, thereby modulating their activity.
  • Interaction with cellular receptors that may lead to altered signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells
Enzyme InhibitionPotent AChE inhibition; potential anti-Alzheimer effects

Case Study: Neuroprotective Activity

A study focused on the neuroprotective effects of related triazinone compounds demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide. This finding highlights the potential of these compounds in developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Dissolve intermediates (e.g., substituted benzaldehydes or triazoles) in polar aprotic solvents like DMSO or ethanol under reflux (18–24 hours) to facilitate cyclization .
  • Step 2 : Purify via recrystallization using water-ethanol mixtures (65–85% yield) or column chromatography for higher purity .
  • Step 3 : Confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, methanol-water gradient) .
    • Key Considerations : Monitor reaction progress with intermediate quenching and NMR spectroscopy to detect unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Primary Methods :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H17_{17}N3_3O5_5) .
    • Cross-Validation : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm1^{-1}) with computational DFT models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving triazine intermediates?

  • Experimental Design :

  • Solvent Optimization : Test DMSO vs. DMF for triazine ring formation; DMSO enhances cyclization but may require longer reflux times .
  • Catalysis : Screen acid catalysts (e.g., glacial acetic acid) to accelerate Schiff base formation in triazole derivatives .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 4 hours vs. 18 hours) while maintaining >70% yield .
    • Data Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, temperature) using response surface methodology .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial assays may arise from:

  • Sample Degradation : Organic compounds degrade under prolonged storage; stabilize with continuous cooling (-20°C) and inert atmospheres .
  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
    • Statistical Validation : Use ANOVA to compare activity across batches; discard outliers with >15% deviation from mean IC50_{50} values .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinases) .
  • Parameters : Set grid boxes covering active sites (e.g., 25 Å3^3 for triazine derivatives) and validate with co-crystallized ligands (RMSD <2.0 Å) .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and hydrogen bond occupancy .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate spectral and bioactivity data with orthogonal methods (e.g., NMR + X-ray crystallography) .
  • Biological Assays : Pre-screen compounds for cytotoxicity (e.g., MTT assay on HEK-293 cells) before testing therapeutic activity .

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